N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine
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Overview
Description
2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLBUTANOIC ACID is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and an acetamido moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLBUTANOIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity. The acetamido moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-(4-substituted phenyl)-1,3-thiazoles: Known for their antitumor activity.
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Exhibits anticonvulsant properties.
Uniqueness
2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLBUTANOIC ACID stands out due to its unique combination of a thiazole ring, chlorophenyl group, and acetamido moiety, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H17ClN2O3S |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H17ClN2O3S/c1-9(2)14(16(21)22)19-13(20)7-10-8-23-15(18-10)11-5-3-4-6-12(11)17/h3-6,8-9,14H,7H2,1-2H3,(H,19,20)(H,21,22)/t14-/m0/s1 |
InChI Key |
ICNYUHTZMUUNIE-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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